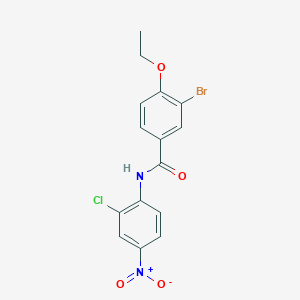
3-bromo-N-(2-chloro-4-nitrophenyl)-4-ethoxybenzamide
描述
3-bromo-N-(2-chloro-4-nitrophenyl)-4-ethoxybenzamide is a synthetic organic compound characterized by the presence of bromine, chlorine, nitro, and ethoxy functional groups attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2-chloro-4-nitrophenyl)-4-ethoxybenzamide typically involves multi-step organic reactions. One common route includes:
Halogenation: The addition of bromine and chlorine atoms to the aromatic ring, which can be achieved using bromine and chlorine reagents under controlled conditions.
Amidation: The formation of the benzamide structure by reacting an amine with a carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
3-bromo-N-(2-chloro-4-nitrophenyl)-4-ethoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Reduction Reactions: The reduction of the nitro group to an amine, typically using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Oxidation Reactions: The oxidation of the ethoxy group to a carboxylic acid or aldehyde, using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophiles: Sodium hydroxide, potassium tert-butoxide.
Electrophiles: Bromine, chlorine, sulfur trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Amines: From the reduction of the nitro group.
Carboxylic Acids: From the oxidation of the ethoxy group.
Substituted Benzamides: From various substitution reactions.
科学研究应用
3-bromo-N-(2-chloro-4-nitrophenyl)-4-ethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials, dyes, and agrochemicals.
作用机制
The mechanism of action of 3-bromo-N-(2-chloro-4-nitrophenyl)-4-ethoxybenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows for diverse interactions at the molecular level, contributing to its potential effects.
相似化合物的比较
Similar Compounds
3-bromo-N-(2-chloro-4-nitrophenyl)benzamide: Lacks the ethoxy group, which may affect its reactivity and applications.
4-ethoxy-N-(2-chloro-4-nitrophenyl)benzamide: Lacks the bromine atom, potentially altering its chemical properties.
3-bromo-N-(2-chloro-4-nitrophenyl)-4-methoxybenzamide: Contains a methoxy group instead of an ethoxy group, which may influence its solubility and reactivity.
Uniqueness
The unique combination of bromine, chlorine, nitro, and ethoxy groups in 3-bromo-N-(2-chloro-4-nitrophenyl)-4-ethoxybenzamide provides distinct chemical properties, making it valuable for specific research and industrial applications
属性
IUPAC Name |
3-bromo-N-(2-chloro-4-nitrophenyl)-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O4/c1-2-23-14-6-3-9(7-11(14)16)15(20)18-13-5-4-10(19(21)22)8-12(13)17/h3-8H,2H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCGJXKZPOPHIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-fluoro-N-methyl-N-[(6-methylpyridin-2-yl)methyl]-2-pyrimidin-5-ylquinoline-4-carboxamide](/img/structure/B3977774.png)
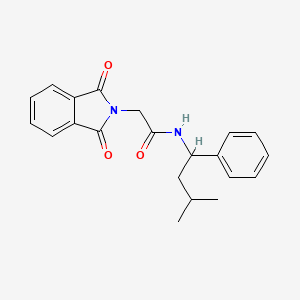
![N-[4-(3-pyridinyloxy)phenyl]-1-(tetrahydro-2H-pyran-4-yl)-4-piperidinecarboxamide](/img/structure/B3977788.png)
![N-(4-ethoxyphenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}methanesulfonamide](/img/structure/B3977792.png)
![methyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]-4-methylpentanoate](/img/structure/B3977799.png)
![ethyl 2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B3977806.png)
![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-nitrobenzamide](/img/structure/B3977822.png)
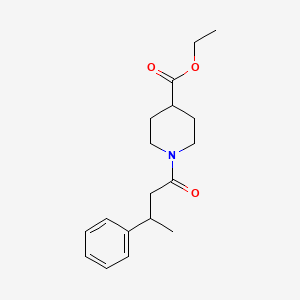
![2-{1-(2-fluoro-4-methoxybenzyl)-4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B3977827.png)
![ethyl 4-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate](/img/structure/B3977837.png)
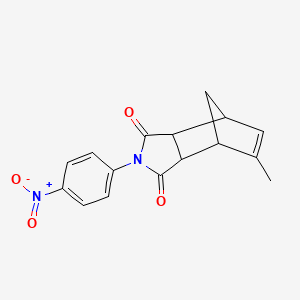
![3-[[2-(2,4-dichlorophenyl)quinazolin-4-yl]amino]benzoic acid;hydrochloride](/img/structure/B3977854.png)
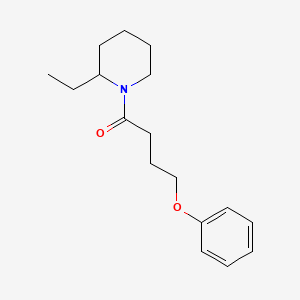
![4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(4-methoxyphenyl)cyclohexanecarboxamide](/img/structure/B3977874.png)
